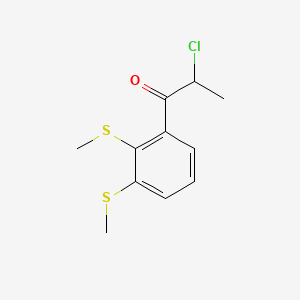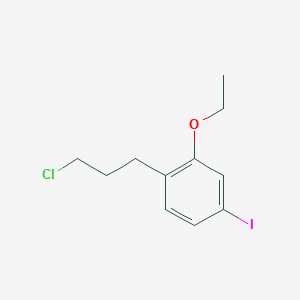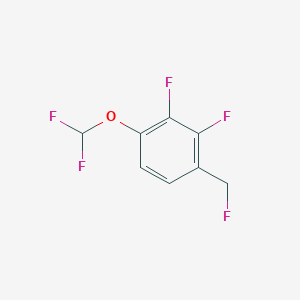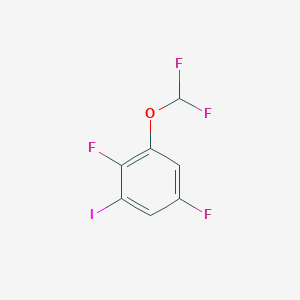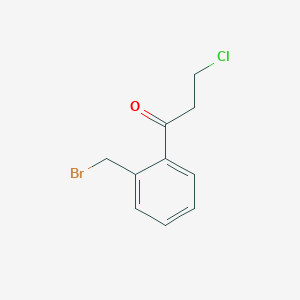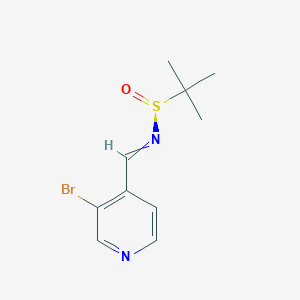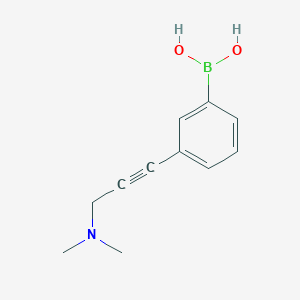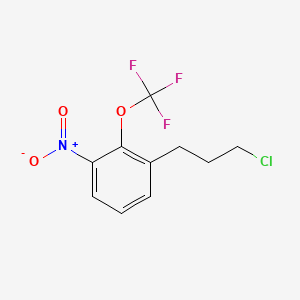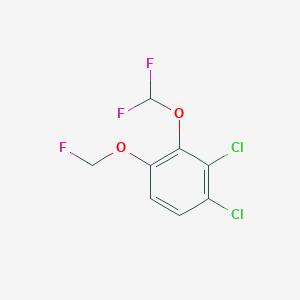
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O3 This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent synthesis. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as those involved in inflammation or microbial growth, by inhibiting or activating specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one and 1-(2-(trifluoromethoxy)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both ethoxy and trifluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
1-[2-ethoxy-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-17-11-7-10(18-12(13,14)15)5-4-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
RWFHCTLJNPPZHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


